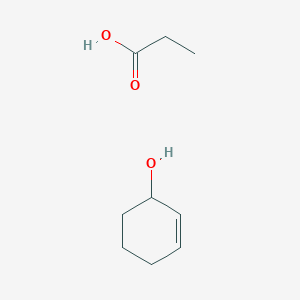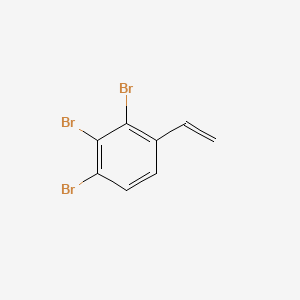
2,3,4-Tribromostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromostyrene is an organic compound with the molecular formula C8H5Br3. It is a derivative of styrene, where three bromine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its significant applications in various fields, including its use as a flame retardant in industrial products .
Preparation Methods
The synthesis of 2,3,4-Tribromostyrene typically involves the bromination of styrene or its derivatives. One common method includes the use of phase transfer catalysts to facilitate the removal of hydrogen bromide in a two-phase system. The phases consist of an aqueous solution containing an alkali metal hydroxide and an organic phase containing β-bromoethyltribromobenzene in an alcohol solvent . Another method involves the bromination of styrene using bromine in the presence of a catalyst under controlled conditions .
Chemical Reactions Analysis
2,3,4-Tribromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can undergo polymerization to form poly(tribromostyrene), which is used in flame retardant applications.
Common reagents used in these reactions include bromine, alkali metal hydroxides, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Tribromostyrene has several applications in scientific research and industry:
Flame Retardants: It is widely used in the production of flame retardant materials for electronics, plastics, and building materials.
Polymer Chemistry: It is used in the synthesis of polymers with enhanced thermal stability and flame retardant properties.
Biological Research: The compound is studied for its potential effects on biological systems, although specific applications in medicine are still under investigation.
Mechanism of Action
The mechanism by which 2,3,4-Tribromostyrene exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame. The molecular targets and pathways involved in this process are primarily related to the disruption of the free radical chain reactions that sustain combustion .
Comparison with Similar Compounds
2,3,4-Tribromostyrene can be compared with other brominated styrene derivatives such as 2,4,6-tribromostyrene and pentabromostyrene. While all these compounds serve as flame retardants, this compound is unique due to its specific bromination pattern, which provides distinct reactivity and stability properties .
Similar Compounds
- 2,4,6-Tribromostyrene
- Pentabromostyrene
- 2,3,5-Tribromostyrene
These compounds share similar applications but differ in their chemical properties and reactivity due to the different positions of bromine atoms on the benzene ring.
Properties
CAS No. |
30157-74-5 |
|---|---|
Molecular Formula |
C8H5Br3 |
Molecular Weight |
340.84 g/mol |
IUPAC Name |
1,2,3-tribromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |
InChI Key |
DOTSLXAPJSPHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
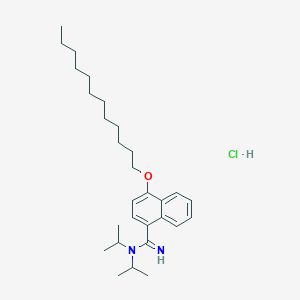
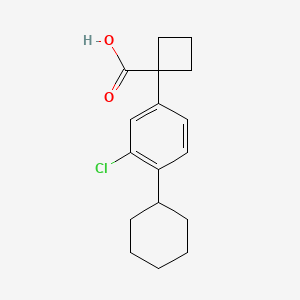
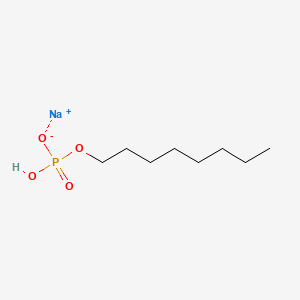
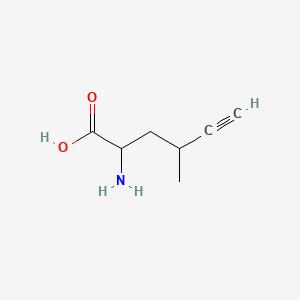
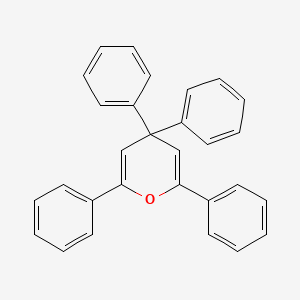
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)


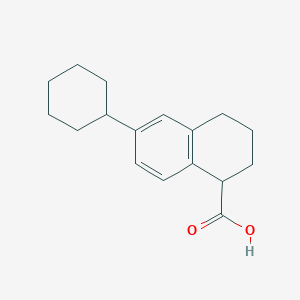

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
